N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid
Brand Name: Vulcanchem
CAS No.: 860295-23-4
VCID: VC20787689
InChI: InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1
SMILES: C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O
Molecular Formula: C14H15NO7
Molecular Weight: 309.27 g/mol

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid

CAS No.: 860295-23-4

Cat. No.: VC20787689

Molecular Formula: C14H15NO7

Molecular Weight: 309.27 g/mol

* For research use only. Not for human or veterinary use.

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid - 860295-23-4

Specification

CAS No. 860295-23-4
Molecular Formula C14H15NO7
Molecular Weight 309.27 g/mol
IUPAC Name (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C14H15NO7/c16-10-4-1-8(7-11(10)17)2-5-12(18)15-9(14(21)22)3-6-13(19)20/h1-2,4-5,7,9,16-17H,3,6H2,(H,15,18)(H,19,20)(H,21,22)/b5-2+/t9-/m0/s1
Standard InChI Key PRCRWIWEDONYKC-MAHOQKISSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)O)O)O
SMILES C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)NC(CCC(=O)O)C(=O)O)O)O

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